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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for

the identification, quantification, and characterization of process-related impurities in

Lansoprazole. Adherence to these protocols is crucial for ensuring the quality, safety, and

efficacy of Lansoprazole drug substances and products, in line with regulatory requirements set

by bodies such as the International Council for Harmonisation (ICH).

Introduction to Lansoprazole Impurities
Lansoprazole, a proton pump inhibitor, can develop impurities during its synthesis, formulation,

and storage. These impurities can arise from starting materials, intermediates, by-products,

and degradation products. Rigorous analytical testing is mandatory to identify and control these

impurities within acceptable limits. Common process-related impurities include Lansoprazole
sulfone (Related Compound A), Lansoprazole N-oxide (Related Compound B), and

Lansoprazole sulfide (Related Compound C).[1] Forced degradation studies under various

stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to predict

potential degradation products that may also appear as process-related impurities.[2][3][4]
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High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the predominant techniques for the separation and quantification

of Lansoprazole and its related substances.[5] These methods offer high resolution and

sensitivity. For structural elucidation of unknown impurities, hyphenated techniques like Liquid

Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass

spectrometry (HRMS), are invaluable.[2][3][6]

Experimental Workflow for Impurity Analysis
The general workflow for the identification and quantification of process-related impurities in

Lansoprazole involves several key stages, from sample preparation to data analysis and

reporting.
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Sample Preparation

Chromatographic Analysis

Data Acquisition and Processing

Impurity Identification and Quantification

Accurately weigh Lansoprazole sample

Dissolve in appropriate diluent (e.g., 0.2N NaOH, Acetonitrile/Water)

Filter through 0.45 µm membrane filter

Inject sample into HPLC/UPLC system

Separation on a C18 or C8 column using a gradient mobile phase

UV detection (typically at 285 nm)

Generate chromatogram

Integrate peaks of Lansoprazole and impurities

Identify known impurities by retention time comparison with standards

Quantify impurities using a validated method (e.g., external standard, area normalization)

For unknown impurities, proceed to LC-MS/HRMS and NMR for structural elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of Lansoprazole impurities.
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High-Performance Liquid Chromatography (HPLC)
Methods
Several HPLC methods have been developed and validated for the determination of

Lansoprazole and its process-related impurities. Below is a summary of representative

methods.

Comparative Table of HPLC Methods
Parameter Method 1[7] Method 2 Method 3[5]

Stationary Phase
Inertsil ODS-3V (150 x

4.6 mm, 5 µm)

Waters Symmetry C8

(250 x 4.6 mm, 5 µm)

Waters Symmetry C8

(250 x 4.6 mm, 5 µm)

Mobile Phase A

Buffer (Potassium

dihydrogen

orthophosphate and

Dipotassium hydrogen

phosphate, pH 7.4)

and Methanol (90:10

v/v)

Buffer Buffer

Mobile Phase B
Acetonitrile and

Methanol (90:10 v/v)
Acetonitrile Acetonitrile

Elution Gradient Gradient Gradient

Flow Rate Not Specified 1.0 mL/min 1.0 mL/min

Detection Wavelength 210 nm 235 nm 235 nm

Column Temperature Not Specified Ambient Ambient

Injection Volume Not Specified 10 µL 10 µL

Linearity Range Not Specified 50-150 µg/mL 50-150 µg/mL

LOD
1.0 ppm (DPN), 2.0

ppm (CTP)
0.437 x 10⁻⁴ µg/mL 0.437 x 10⁻⁴ µg/mL

LOQ Not Specified 0.1325 x 10⁻³ µg/mL 0.1325 x 10⁻³ µg/mL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.pharmahealthsciences.net/pdfs/volume10-issue12022/4.vol9-issue6-2021-MS-15867X-Ranjan.pdf
https://www.researchgate.net/publication/364223638_RP-HPLC_Method_Development_and_Validation_for_the_Estimation_of_Lansoprazole_in_Presence_of_Related_Substances_by_QbD_Approach
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DPN: 2,3-Dimethyl-4-nitropyridine N-oxide; CTP: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro

ethoxy)pyridine hydrochloride

Detailed HPLC Protocol (Based on Method 2[5])
Objective: To quantify process-related impurities in Lansoprazole bulk drug.

Materials:

Shimadzu HPLC SIL-AD vp model chromatograph with LC-20 AT gradient delivery system

and UV detector.

Waters Symmetry C8 column (250 x 4.6 mm, 5 µm).

Lansoprazole working standard and impurity reference standards.

Acetonitrile (HPLC grade).

Buffer solution (as specified in the method).

0.2N Sodium Hydroxide.

Water (HPLC grade).

Procedure:

Mobile Phase Preparation: Prepare the buffer and acetonitrile mobile phases as required.

Diluent Preparation: Prepare the diluent as specified in the analytical method.

Standard Solution Preparation: Accurately weigh about 50 mg of Lansoprazole working

standard into a 100 mL volumetric flask. Add 20 mL of 0.2N sodium hydroxide solution and

dilute to volume with diluent and mix. Transfer 10 mL of this solution into a 25 mL volumetric

flask, dilute to volume with diluent, and mix to obtain a concentration of about 0.2 mg/mL.

Filter through a 0.45 µm membrane filter.

Impurity Stock Solution Preparation: Accurately weigh about 5.0 mg of each impurity working

standard into separate 100 mL volumetric flasks and prepare as per the standard solution
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preparation.

Sample Solution Preparation: Prepare the sample solution in the same manner as the

standard solution, using the Lansoprazole sample.

Chromatographic Conditions:

Column: Waters Symmetry C8, 250 x 4.6 mm, 5 µm.

Flow Rate: 1.0 mL/min.

Detection: UV at 235 nm.

Injection Volume: 10 µL.

Column Temperature: Ambient.

Elution: Gradient.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Calculation: Identify and quantify the impurities in the sample by comparing their peak areas

with those of the corresponding standards.

Ultra-Performance Liquid Chromatography (UPLC)
Method
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Comparative Table of UPLC Method
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Parameter Method 4[8]

Stationary Phase
Waters Acquity BEH C18 (specific dimensions

not provided)

Mobile Phase A
pH 7.0 Phosphate Buffer and Methanol (90:10

v/v)

Mobile Phase B Methanol and Acetonitrile (50:50 v/v)

Elution Gradient

Detection Wavelength 285 nm

Linearity (Correlation Coefficient) >0.998 for related substances

Precision (%RSD) <2% for related substances

Detailed UPLC Protocol (Based on Method 4[9])
Objective: To determine the assay and related substances of Lansoprazole in bulk drug and

capsule dosage forms.

Materials:

Waters Acquity UPLC system with a PDA detector.

Waters Acquity BEH C18 column.

Lansoprazole working standard and impurity reference standards.

Methanol, Acetonitrile (UPLC grade).

Phosphate buffer (pH 7.0).

Procedure:

Mobile Phase Preparation:

Mobile Phase A: Prepare a mixture of pH 7.0 phosphate buffer and methanol in the ratio of

90:10 (v/v).
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Mobile Phase B: Prepare a mixture of methanol and acetonitrile in the ratio of 50:50 (v/v).

Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole bulk drug

or capsule contents in a suitable diluent to achieve a target concentration (e.g., 400 µg/mL

for related substances analysis). Spike with known impurities at a specified level (e.g.,

0.30%) for validation purposes.

Chromatographic Conditions:

Column: Waters Acquity BEH C18.

Mobile Phase: Gradient elution with Mobile Phase A and B.

Detection: UV at 285 nm.

Analysis: Inject the prepared solutions into the UPLC system.

Data Analysis: The linearity of the method should be established from the Limit of

Quantification (LOQ) to 150% of the test concentration for Lansoprazole and its related

substances.[8] The precision is verified by analyzing multiple individual preparations of

spiked samples, with the relative standard deviation (%RSD) of the peak areas for each

impurity being calculated.[8]

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Structural Elucidation
LC-MS is a powerful tool for the identification and structural characterization of unknown

impurities. High-resolution mass spectrometry provides accurate mass measurements, which

aids in determining the elemental composition of the impurities.

LC-MS Method Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3617664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method 5[3]

Stationary Phase Luna Omega C-18 Polar (1.6 µm, 100 x 2.1 mm)

Mobile Phase A 10 mM Ammonium Acetate

Mobile Phase B Acetonitrile (ACN)

Elution Gradient

Flow Rate 0.6 mL/min

Column Temperature 40 °C

Injection Volume 1-2 µL

Mass Spectrometer Orbitrap Q-Exactive or Q-TOF

Protocol for Forced Degradation and LC-MS Analysis
(Based on Method 5[3])
Objective: To identify and characterize degradation products of Lansoprazole under stress

conditions.

Materials:

LC-MS/MS system (e.g., Orbitrap Q-Exactive or Q-TOF).

Lansoprazole bulk drug.

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Acetonitrile (ACN), Ammonium acetate.

Procedure:

Forced Degradation Studies:

Prepare a stock solution of Lansoprazole (e.g., 2 mg/mL) in an ACN/Water mixture (50:50,

v/v).
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Acid Hydrolysis: Dilute the stock solution with 0.01 N HCl.

Base Hydrolysis: Dilute the stock solution with 2 N NaOH.

Neutral Hydrolysis: Dilute the stock solution with an ACN/Water mixture (50:50, v/v).

Oxidative Degradation: Treat the stock solution with 2% H₂O₂.

Incubate the solutions for appropriate time intervals.

LC-MS/MS Analysis:

Analyze the stressed samples using the specified LC-MS conditions.

Establish the mass spectral fragmentation pathway of the parent drug (Lansoprazole)

using MS/MS and MSⁿ analysis.[2]

Acquire accurate mass data for the degradation products.

Elucidate the structures of the degradation products by comparing their fragmentation

patterns with that of Lansoprazole.[2]

Logical Relationship of Impurity Formation
The formation of impurities in Lansoprazole is a result of various chemical reactions that can

occur during synthesis and storage. Understanding these pathways is crucial for process

optimization and control.
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Starting Materials
(e.g., substituted pyridines and benzimidazoles)

Lansoprazole Synthesis

Intermediates

Lansoprazole API Process-Related Impurities
(from side reactions, unreacted starting materials/intermediates)

Storage & Formulation

Degradation Products
(from hydrolysis, oxidation, etc.)

Click to download full resolution via product page

Caption: Relationship between synthesis, storage, and impurity formation in Lansoprazole.

Conclusion
The analytical methods outlined in these application notes provide a robust framework for the

identification, quantification, and characterization of process-related impurities in Lansoprazole.

The choice of method will depend on the specific requirements of the analysis, with HPLC and

UPLC being suitable for routine quality control, and LC-MS being essential for the structural

elucidation of novel impurities. Proper validation of these methods in accordance with ICH

guidelines is paramount to ensure reliable and accurate results, ultimately safeguarding patient

health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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